An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Palmitate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl palmitate (C₁₇H₃₄O₂), the methyl ester of palmitic acid, is a fatty acid methyl ester (FAME) with significant applications across the cosmetic, food, and pharmaceutical industries. It serves as an emollient, plasticizer, and a key intermediate in the synthesis of various oleochemicals.[1] In the realm of biomedical research, methyl palmitate has garnered attention for its anti-inflammatory and anti-fibrotic properties, primarily through the modulation of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl palmitate, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and biological significance.
Physical Properties
Methyl palmitate is a white to colorless solid at room temperature, often appearing as a low-melting solid or clear liquid depending on the ambient temperature.[1] It possesses a mild, waxy, or fatty odor. The key physical properties of methyl palmitate are summarized in the tables below.
General and Thermal Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₄O₂ | [2] |
| Molecular Weight | 270.45 g/mol | [3] |
| IUPAC Name | Methyl hexadecanoate | |
| CAS Number | 112-39-0 | [3] |
| Melting Point | 32-35 °C | [3][4] |
| Boiling Point | 185 °C at 10 mmHg | [3][4] |
| Flash Point | >110 °C (>230 °F) - Closed Cup | |
| Vapor Pressure | <0.001 hPa at 25 °C |
Optical and Other Properties
| Property | Value | Reference(s) |
| Density | 0.852 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.4512 | [3][4] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, and benzene. |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of methyl palmitate is crucial for its application and quality control. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry methyl palmitate is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to about 15-20°C below the expected melting point (approximately 32°C). The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For pure methyl palmitate, this range should be narrow.
Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)
The flash point is a measure of the flammability of a substance.[5][6][7][8][9]
Apparatus:
-
Pensky-Martens closed-cup tester (manual or automated)[6][7]
-
Thermometer
-
Ignition source (flame or electric igniter)
Procedure:
-
Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with the methyl palmitate sample to the specified level.[6]
-
Heating and Stirring: The sample is heated at a controlled rate while being continuously stirred to ensure temperature uniformity.[7]
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface for a specified duration.[6][7]
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[6]
Kinematic Viscosity Determination (ASTM D445)
Viscosity is a measure of a fluid's resistance to flow.[10][11][12][13][14]
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath
-
Timer
Procedure:
-
Sample Preparation: The methyl palmitate sample is brought to the test temperature in the constant temperature bath.
-
Viscometer Loading: The viscometer is filled with the sample.
-
Flow Measurement: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12][14]
Chemical Properties and Reactivity
Methyl palmitate, as a fatty acid ester, undergoes characteristic reactions such as hydrolysis, transesterification, and oxidation. It also exhibits significant biological activity.
Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide, methyl palmitate undergoes hydrolysis to yield sodium palmitate (a soap) and methanol. This reaction is essentially irreversible as the carboxylate salt formed is resistant to nucleophilic attack.[15][16][17][18]
Reaction: CH₃(CH₂)₁₄COOCH₃ + NaOH → CH₃(CH₂)₁₄COONa + CH₃OH
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol.[15][16][17]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is central to the production of biodiesel. For instance, methyl palmitate can be transesterified with ethanol in the presence of an acid or base catalyst to produce ethyl palmitate and methanol.
Reaction: CH₃(CH₂)₁₄COOCH₃ + CH₃CH₂OH ⇌ CH₃(CH₂)₁₄COOCH₂CH₃ + CH₃OH
Oxidation
At elevated temperatures and in the presence of oxygen, methyl palmitate can undergo autoxidation, a free-radical chain reaction.[19][20] This process is initiated by the formation of a free radical on the fatty acid chain, which then reacts with oxygen to form a peroxy radical. This radical can abstract a hydrogen atom from another methyl palmitate molecule, propagating the chain reaction and leading to the formation of hydroperoxides.[20][21] These hydroperoxides are the initial products of autoxidation.[19] Studies have shown that oxidation can occur at various positions along the carbon chain, with a preference towards the center of the molecule.[21]
In biological systems, methyl palmitate is first hydrolyzed to palmitic acid, which then undergoes beta-oxidation in the mitochondria to produce energy.[3][22][23] This process involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[22][23]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of methyl palmitate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of methyl palmitate shows characteristic signals for the methyl ester protons (-OCH₃) at approximately 3.67 ppm, a triplet for the terminal methyl group (-CH₃) at around 0.88 ppm, and a complex multiplet for the methylene protons (-CH₂-) of the long alkyl chain between 1.25 and 1.63 ppm. The methylene group alpha to the carbonyl group appears as a triplet around 2.30 ppm.
-
¹³C NMR: The carbon NMR spectrum displays a signal for the carbonyl carbon at approximately 174 ppm, the methoxy carbon at around 51 ppm, and a series of signals for the methylene carbons of the alkyl chain between 22 and 34 ppm. The terminal methyl carbon appears at approximately 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of methyl palmitate exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Strong C-H stretching vibrations are observed in the 2850-2960 cm⁻¹ region, and C-O stretching bands appear in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl palmitate typically shows a molecular ion peak (M⁺) at m/z 270. A prominent peak at m/z 74, corresponding to the McLafferty rearrangement product [CH₃OC(OH)=CH₂]⁺, is characteristic of fatty acid methyl esters.
Biological Activity and Signaling Pathways
Methyl palmitate has demonstrated significant anti-inflammatory and anti-fibrotic effects.[1] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Signaling Pathway
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding inflammatory mediators such as TNF-α, IL-1β, and IL-6. Methyl palmitate has been shown to inhibit the activation of NF-κB, thereby downregulating the production of these pro-inflammatory cytokines and exerting its anti-inflammatory effects.
Experimental Workflows
Laboratory-Scale Biodiesel Production from Palm Oil
This workflow outlines the transesterification of palm oil, which is rich in palmitic acid, to produce biodiesel (fatty acid methyl esters, including methyl palmitate).[24][25][26][27]
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